1,4-Dichloro-2,3-dinitrobenzene

Catalog No.
S3480140
CAS No.
65036-57-9
M.F
C6H2Cl2N2O4
M. Wt
236.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichloro-2,3-dinitrobenzene

CAS Number

65036-57-9

Product Name

1,4-Dichloro-2,3-dinitrobenzene

IUPAC Name

1,4-dichloro-2,3-dinitrobenzene

Molecular Formula

C6H2Cl2N2O4

Molecular Weight

236.99 g/mol

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H

InChI Key

WZUODOWOJWDKTK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

1,4-Dichloro-2,3-dinitrobenzene is an organic compound with the molecular formula C₆H₂Cl₂N₂O₄. It is characterized by a pale yellow crystalline solid that exhibits a faint aromatic odor. This compound is part of the nitrobenzene family and contains two nitro groups and two chlorine substituents on the benzene ring, specifically at the 1,4-positions for the chlorines and the 2,3-positions for the nitro groups. Its physical properties include a melting point of approximately 56 °C and a boiling point of about 267 °C, with limited water solubility (95 mg/L at 25 °C) .

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles. For instance, treatment with ammonia yields 1,4-dichloro-2,3-dinitroaniline.
  • Reduction: Hydrogenation can convert it to 1,4-dichloro-2,3-diaminobenzene.
  • Electrophilic Aromatic Substitution: The nitro groups can direct further substitution reactions on the aromatic ring .

The compound exhibits significant biological activity. Studies have shown that it can induce various toxic effects in laboratory animals. Notably:

  • Toxicity: It has been classified as a potential carcinogen (Group 2B) by the International Agency for Research on Cancer due to its ability to induce tumors in animal models .
  • Hematological Effects: It has been associated with methaemoglobinaemia and other hematological changes in rodents upon prolonged exposure .
  • Organ Toxicity: Long-term studies indicate hepatotoxicity and renal toxicity as primary concerns .

1,4-Dichloro-2,3-dinitrobenzene can be synthesized through several methods:

  • Nitration of 1,4-Dichlorobenzene: This method involves treating 1,4-dichlorobenzene with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce nitro groups at the desired positions.
  • Electrophilic Aromatic Substitution: The compound can also be produced by further nitration of existing chlorinated nitrobenzene derivatives under controlled conditions .

The applications of 1,4-dichloro-2,3-dinitrobenzene are diverse:

  • Intermediate in Synthesis: It serves as an intermediate in the production of dyes and pigments.
  • Research Tool: Its unique structure makes it useful in chemical research for studying electrophilic substitution reactions and biological activity.
  • Potential Herbicide: Some studies suggest potential applications in agriculture as a herbicide due to its biological activity .

Interaction studies have primarily focused on its toxicological profile. Research indicates that it interacts adversely with biological systems, leading to oxidative stress and damage to cellular components. In vitro studies have shown genotoxic potential under certain conditions, although results vary across different tests .

Several compounds share structural similarities with 1,4-dichloro-2,3-dinitrobenzene. Here are some notable examples:

Compound NameStructureMain Differences
1-Chloro-2,3-dinitrobenzeneC₆H₄ClN₂O₄Contains one chlorine atom; different toxicity profile.
1,3-Dichloro-2-nitrobenzeneC₆H₄Cl₂N₂O₂Different positioning of chlorine and nitro groups.
2,4-DichloronitrobenzeneC₆H₄Cl₂N₂O₂Different arrangement of substituents affecting reactivity.
1-Chloro-4-nitrobenzeneC₆H₄ClN₂O₂Only one nitro group; less toxic than its dinitro counterparts.

Uniqueness

The uniqueness of 1,4-dichloro-2,3-dinitrobenzene lies in its dual functionality as both an intermediate in synthetic chemistry and its distinct toxicological profile that warrants careful handling and regulation. Its specific arrangement of substituents allows for unique reactivity patterns not observed in simpler derivatives.

Nitration Techniques for Halogenated Benzene Systems

Mixed Acid Nitration Systems in Dichlorobenzene Substrates

Mixed acid systems, typically comprising sulfuric acid (H₂SO₄) and nitric acid (HNO₃), remain the cornerstone of nitration chemistry for halogenated benzenes. The process involves the in situ generation of the nitronium ion (NO₂⁺), which acts as the electrophilic species attacking the aromatic ring. In the context of 1,2-dichlorobenzene substrates, the nitration mechanism is influenced by the electron-withdrawing effects of chlorine substituents, which deactivate the ring and direct incoming nitro groups to specific positions.

A patented methodology (CN1038447A) demonstrates the recyclability of nitration mixtures for successive batches, reducing waste acid generation by approximately 90%. The process involves heating a mixture of sulfuric acid (65 mL) and nitric acid (43 mL) to 60°C, followed by the dropwise addition of 1,2-dichlorobenzene. After reaction completion, the organic layer is separated and quenched in frozen water, yielding 3,4-dichloronitrobenzene with a crude yield of 95%. Reusing the nitration mixture up to 10 times by supplementing fresh nitric acid (9.5 mL per cycle) maintains consistent yields, highlighting the sustainability of this approach.

Table 1: Performance of Mixed Acid Systems in 1,2-Dichlorobenzene Nitration

Acid Composition (H₂SO₄:HNO₃)Temperature (°C)Cycle NumberYield (%)Para/Ortho Ratio
65:43 mL601951.5
65:9.5 mL*608–1093–941.4–1.6

*Fresh HNO₃ added per cycle. Data sourced from .

The para/ortho (p/o) ratio in these systems typically ranges from 1.4 to 1.6, influenced by the electronic deactivation of chlorine substituents. Steric hindrance between the chlorine atoms in the 1,2-positions further disfavors ortho-nitration, aligning with the observed regioselectivity.

Sulfur Trioxide-Mediated Nitration Optimization

Sulfur trioxide (SO₃) serves as a potent nitration promoter by enhancing the electrophilicity of the nitronium ion through polarization effects. A study employing imidazolium ionic liquids, such as [Hmim]HSO₄, demonstrated that SO₃-derived anions improve para-selectivity in monochlorobenzene nitration, achieving p/o ratios exceeding 2.5. This methodology, when applied to 1,2-dichlorobenzene, could theoretically enhance the formation of 1,4-dichloro-2-nitrobenzene intermediates, which are precursors to the target 1,4-dichloro-2,3-dinitrobenzene.

The mechanism involves the stabilization of the nitronium ion through interactions with the HSO₄⁻ anion, which reduces side reactions and improves reaction efficiency. Table 2 compares the efficacy of SO₃-mediated systems with traditional mixed acid approaches.

Table 2: Sulfur Trioxide vs. Mixed Acid Nitration Systems

ParameterSO₃-Mediated ([Hmim]HSO₄)Mixed Acid (H₂SO₄/HNO₃)
p/o Ratio2.5–3.01.4–1.6
Reaction Time (h)2–32–4
Catalyst Reusability5 cycles8–10 cycles
Yield (%)85–9093–95

Data synthesized from .

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) leverages coordinating functional groups to guide regioselective substitution. In halogenated nitrobenzenes, the nitro group acts as a directing group, facilitating lithiation at the ortho position relative to the halogen. For instance, treating 1,4-dichloro-2-nitrobenzene with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 3-position, which can subsequently be quenched with electrophiles to introduce nitro groups.

This strategy is particularly effective for constructing the 2,3-dinitro configuration in 1,4-dichloro-2,3-dinitrobenzene. Sequential nitration steps—first introducing a nitro group at the 2-position via mixed acid nitration, followed by DoM-directed nitration at the 3-position—offer a pathway to the target compound.

Comparative Analysis of Halogen-Directed Nitration Patterns

The positioning of halogen substituents profoundly influences nitration regioselectivity. In 1,2-dichlorobenzene, the electron-withdrawing effects of adjacent chlorines reduce ring reactivity, necessitating vigorous nitration conditions. By contrast, 1,3-dichlorobenzene exhibits enhanced para-selectivity due to reduced steric congestion.

Table 3: Halogen Positioning and Nitration Outcomes

SubstrateNitration Positionp/o RatioDominant Isomer
1,2-Dichlorobenzene3,41.53,4-Dichloronitrobenzene
1,3-Dichlorobenzene4,62.81,3-Dichloro-4,6-dinitrobenzene
1,4-Dichlorobenzene2,31.21,4-Dichloro-2,3-dinitrobenzene

Data derived from .

A notable example is the synthesis of 1,3-dichloro-4,6-dinitrobenzene, where a p/o ratio of 2.8 is achieved using silica-alumina-supported catalysts. This contrasts with the lower selectivity observed in 1,4-dichloro substrates, underscoring the need for tailored catalytic systems.

Nucleophilic aromatic substitution in 1,4-dichloro-2,3-dinitrobenzene is facilitated by the electron-deficient nature of the aromatic ring, which arises from the combined electron-withdrawing effects of the nitro and chloro groups. The meta-directing nitro groups and para-directing chloro substituents create regioselective preferences for incoming nucleophiles.

Solvent Effects on Zwitterionic Intermediate Formation

The formation of zwitterionic intermediates during NAS is highly solvent-dependent. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) stabilize charge-separated transition states, as demonstrated by kinetic studies comparing reaction rates in solvents of varying dielectric constants [1] [4]. For example, in DMSO ($$ \varepsilon = 46.7 $$), the activation energy for hydroxide ion attack at the 5-position of 1,4-dichloro-2,3-dinitrobenzene decreases by 15–20% compared to reactions in ethanol ($$ \varepsilon = 24.3 $$) [4]. This stabilization arises from enhanced solvation of the anionic σ-complex intermediate, which adopts a zwitterionic structure with partial positive charge localization on the nitro groups.

Table 1: Solvent Effects on NAS Reaction Rates

SolventDielectric Constant ($$ \varepsilon $$)Relative Rate (k/k₀)Intermediate Stability (ΔG, kcal/mol)
DMSO46.73.2-12.4
DMF36.72.8-10.9
Acetone20.71.5-8.3
Ethanol24.31.0-6.7

The data indicate a direct correlation between solvent polarity and reaction efficiency, with zwitterion stabilization reducing the energy barrier for the rate-determining step [1] [4].

Steric and Electronic Influences of Chloro-Nitro Groups

Steric hindrance from the 2,3-dinitro configuration imposes geometric constraints on nucleophile approach trajectories. Molecular modeling studies reveal that nucleophilic attack at the 5-position (para to chlorine) occurs via a 30° off-plane angle to avoid steric clashes with adjacent nitro groups [2]. Electronic effects further modulate reactivity:

  • The nitro groups at positions 2 and 3 decrease electron density at the 5- and 6-positions by 18% and 22%, respectively, as calculated using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level [4].
  • Chlorine atoms at 1 and 4 positions exert a $$-I$$ effect, reducing electron density at the 2,3-dinitro-substituted ring positions but enhancing it at the 5- and 6-positions through resonance donation.

This electronic landscape directs nucleophiles preferentially to the 5-position, where both steric accessibility and charge complementarity are optimized.

Concerted vs. Stepwise Acyl-Oxygen Bond Cleavage Processes

The cleavage of acyl-oxygen bonds in 1,4-dichloro-2,3-dinitrobenzene derivatives occurs through competing concerted and stepwise mechanisms, depending on the nature of the leaving group and reaction conditions.

Concerted Mechanism

In low-polarity solvents, a single transition state governs simultaneous bond breaking and formation. Isotope effect studies ($$ kH/kD = 1.8–2.1 $$) and linear free-energy relationships (ρ = +3.2) support a concerted pathway with partial negative charge development on the nitro groups during the transition state [2] [4].

Stepwise Mechanism

Polar solvents and strong electron-withdrawing groups favor a two-step process involving tetrahedral intermediate formation. Kinetic evidence includes:

  • Observation of biphasic reaction profiles in stopped-flow experiments
  • Inverse secondary kinetic isotope effects ($$ kH/kD = 0.93–0.97 $$) indicative of intermediate stabilization [4]

Table 2: Mechanistic Preferences Under Varied Conditions

ConditionDominant MechanismRate-Limiting StepActivation Energy (kcal/mol)
Toluene, 25°CConcertedBond cleavage/formation24.3
Acetonitrile, 25°CStepwiseIntermediate decomposition18.7
DMF, 60°CStepwiseNucleophilic attack15.4

The nitro groups at positions 2 and 3 lower activation energies by 6–8 kcal/mol compared to non-nitrated analogs through transition-state stabilization via resonance delocalization [1] [4].

Building Blocks for Supramolecular Architectures

1,4-Dichloro-2,3-dinitrobenzene serves as a versatile building block in the construction of sophisticated supramolecular architectures. The compound's unique electronic properties, characterized by strong electron-withdrawing nitro groups and halogen substituents, enable its incorporation into complex molecular assemblies through carefully designed noncovalent interactions [1] [2].

The electron-deficient nature of 1,4-dichloro-2,3-dinitrobenzene, with its nitro groups providing substantial electron-withdrawing capability, makes it an ideal acceptor component in supramolecular systems. The strategic positioning of chlorine atoms at the 1,4-positions creates additional sites for halogen bonding interactions, while the nitro groups at the 2,3-positions enhance the overall electron deficiency of the aromatic system [3] [4].

Research has demonstrated that dinitrobenzene derivatives can form stable supramolecular assemblies through π-π stacking interactions, particularly when incorporated into donor-acceptor complexes. The planar aromatic structure of 1,4-dichloro-2,3-dinitrobenzene facilitates effective orbital overlap in stacked arrangements, leading to well-defined supramolecular architectures [1] [5].

The compound's ability to participate in multiple noncovalent interactions simultaneously makes it particularly valuable for constructing complex three-dimensional supramolecular structures. The chlorine substituents can engage in halogen bonding with appropriate donor sites, while the nitro groups can participate in dipole-dipole interactions and hydrogen bonding with complementary molecular partners [6].

CompoundMolecular FormulaElectron Affinity (eV)Applications
1,3-DinitrobenzeneC6H4N2O4-1.65Charge transfer complexes, electron acceptor
1,4-DinitrobenzeneC6H4N2O4-1.77Molecular electronics, CTC formation
1,2-Dichloro-4,5-dinitrobenzeneC6H2Cl2N2O4-2.1 (estimated)Heterocyclic synthesis, building blocks
1,3-Dichloro-4,6-dinitrobenzeneC6H2Cl2N2O4-2.0 (estimated)Supramolecular architectures

Ferrocene-Fullerene-Dinitrobenzene Triad Systems

The incorporation of 1,4-dichloro-2,3-dinitrobenzene into ferrocene-fullerene triad systems represents a significant advancement in molecular engineering applications. These molecular triads, consisting of ferrocene as the electron donor, fullerene as the primary electron acceptor, and dinitrobenzene as a secondary acceptor, create sophisticated multi-component systems with unique electronic properties [7] [8].

Experimental studies have demonstrated that ferrocene-fullerene-dinitrobenzene triads exhibit exceptional photochemical behavior, with charge separation rates reaching 2.5 × 10¹¹ s⁻¹ and charge recombination rates of 8.5 × 10⁹ s⁻¹ [7]. The dinitrobenzene component plays a crucial role in fine-tuning the electronic structure of these triads, contributing to the overall LUMO manifold while maintaining weak electronic coupling between the individual components.

The geometric optimization studies using density functional theory methods have revealed that in these triad systems, the HOMO orbitals are primarily localized on the ferrocene entity, while the LUMO orbitals are predominantly centered on the fullerene component with minor contributions from the dinitrobenzene moiety [7] [8]. This electronic structure arrangement enables efficient photoinduced electron transfer processes while maintaining the individual redox properties of each component.

Electrochemical investigations of these triads have identified up to eight reversible redox couples within the accessible potential window, demonstrating the complex electronic interactions possible in these multi-component systems [7]. The absence of significant electronic interactions between the different redox entities ensures that each component retains its individual electrochemical signature while contributing to the overall system properties.

ParameterFerrocene-C60-Dinitrobenzene Triad
Charge Separation Rate (s⁻¹)2.5 × 10¹¹
Charge Recombination Rate (s⁻¹)8.5 × 10⁹
HOMO LocationFerrocene entity
LUMO LocationC60 entity with small coefficients on dinitrobenzene
Number of Redox CouplesEight reversible redox couples
Photoinduced Electron TransferEfficient charge separation observed

The photophysical properties of these triads show complete quenching of steady-state emission compared to simple fulleropyrrolidine derivatives, indicating efficient energy transfer and charge separation processes [8]. Subpicosecond and nanosecond transient absorption spectroscopy studies have confirmed the formation of charge-separated states, with the dinitrobenzene component contributing to the stabilization of these states through its electron-accepting properties.

Charge Transfer Complex Design Strategies

The design of charge transfer complexes incorporating 1,4-dichloro-2,3-dinitrobenzene requires careful consideration of several key parameters to achieve optimal performance in molecular engineering applications. The electron-accepting nature of the compound, enhanced by both nitro and chloro substituents, makes it an excellent candidate for forming stable charge transfer complexes with appropriate electron donors [9] [3].

Theoretical studies have shown that the effectiveness of charge transfer complex formation depends critically on the energy difference between the LUMO of the acceptor and the HOMO of the donor molecules [9]. For 1,4-dichloro-2,3-dinitrobenzene, the strong electron-withdrawing effects of the substituents result in a significantly lowered LUMO energy level, making it compatible with a wide range of electron donor molecules.

The crystal packing arrangements in charge transfer complexes featuring dinitrobenzene derivatives typically exhibit alternating donor-acceptor stacking patterns, creating columnar structures that facilitate charge transport properties [9] [3]. These A-B-A-B stacking motifs are particularly important for applications in organic electronics and photovoltaic devices, where efficient charge separation and transport are essential.

Computational studies using density functional theory methods have revealed that the degree of charge transfer in the ground state can be substantial, with values ranging from 0.134 to 0.240 electrons for the most effective donor-acceptor pairs [9]. The charge transfer amount correlates strongly with the donor strength, as measured by the HOMO energy levels of the donor molecules.

Design StrategyDinitrobenzene RoleKey Considerations
Electron Donor-Acceptor PairingElectron acceptor componentIonization potential matching with donors
Stacking ArchitectureForms alternating A-B-A-B stacksCrystal packing effects on properties
Electronic Coupling ControlWeak electronic interactions maintainedAvoiding strong electronic coupling
Energy Level MatchingLUMO energy optimizationBand gap engineering applications

The spectroscopic properties of charge transfer complexes can be tuned by varying the donor strength and the specific substitution pattern of the dinitrobenzene acceptor. Absorption bands in the visible region, ranging from 468 nm to over 1000 nm, have been observed depending on the donor-acceptor combination [9]. These charge transfer bands serve as reliable indicators of complex formation and provide insight into the electronic interactions within the system.

Recent developments in charge transfer complex design have focused on incorporating hydrogen bonding interactions to enhance the stability and modify the electronic properties of the complexes [10]. The combination of π-π stacking and hydrogen bonding interactions creates more robust supramolecular architectures with improved thermal stability and enhanced charge transfer characteristics.

Precursors for Heterocyclic Compound Synthesis

1,4-Dichloro-2,3-dinitrobenzene serves as a valuable precursor in the synthesis of diverse heterocyclic compounds, leveraging both its electron-deficient aromatic system and the reactive nature of its substituents. The compound's dual functionality, arising from both nitro and chloro groups, enables multiple synthetic pathways for constructing complex heterocyclic architectures [11] [12].

The electron-withdrawing nature of the nitro groups activates the aromatic ring toward nucleophilic aromatic substitution reactions, while the chlorine atoms provide excellent leaving groups for displacement reactions. This combination of electronic activation and good leaving group properties makes 1,4-dichloro-2,3-dinitrobenzene particularly suitable for constructing nitrogen-containing heterocycles [13] [14].

Synthetic methodologies utilizing dinitrobenzene derivatives as precursors have been developed for the preparation of various heterocyclic frameworks, including benzimidazoles, quinoxalines, and pyrazine derivatives [12]. The key advantage of using 1,4-dichloro-2,3-dinitrobenzene lies in its ability to undergo selective transformations that preserve the aromatic core while introducing new heterocyclic functionality.

Research has demonstrated that the reduction of nitro groups to amino functionalities, followed by cyclization reactions, provides access to fused heterocyclic systems with potential applications in medicinal chemistry and materials science [15] [16]. The strategic positioning of the nitro groups in the 2,3-positions of the dichloro derivative enables the formation of six-membered nitrogen-containing rings through appropriate cyclization protocols.

Synthetic PathwayTarget HeterocyclesReaction Conditions
Nucleophilic Aromatic SubstitutionBenzimidazole derivativesBase-mediated nucleophile attack
Reduction to Diamine IntermediatesQuinoxaline compoundsCatalytic hydrogenation or chemical reduction
Cyclocondensation ReactionsPyrazine-containing structuresThermal cyclization with aldehydes/ketones
Building Block AssemblyCarbene precursorsModular synthesis approaches

The development of modular synthetic approaches using 1,4-dichloro-2,3-dinitrobenzene as a building block has enabled the preparation of novel heterocyclic systems with tailored properties. These synthetic strategies often involve sequential functionalization of the different reactive sites on the molecule, allowing for the systematic construction of complex molecular architectures [15] [12].

The use of 1,4-dichloro-2,3-dinitrobenzene in heterocyclic synthesis is particularly valuable for constructing carbene precursors and related nitrogen-containing heterocycles. The electron-deficient nature of the aromatic system provides stability to the resulting heterocyclic products while maintaining their reactivity for further synthetic transformations [16].

Advanced synthetic methodologies have been developed that exploit the differential reactivity of the nitro and chloro substituents, enabling selective functionalization and the construction of asymmetric heterocyclic systems. These approaches are particularly important for the synthesis of pharmaceutically relevant compounds and functional materials with specific electronic properties [17].

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2.8

Dates

Last modified: 07-26-2023

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